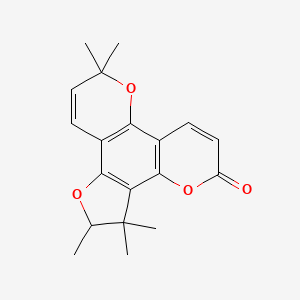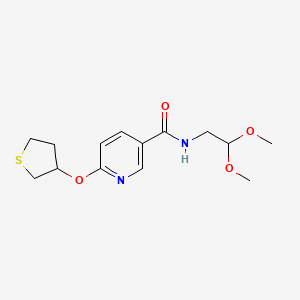
2-Etoxi-5-metilbenceno-1-sulfonato de 4-(benciloxi)fenilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy)phenyl 2-ethoxy-5-methylbenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further substituted with an ethoxy group and a methyl group
Aplicaciones Científicas De Investigación
4-(Benzyloxy)phenyl 2-ethoxy-5-methylbenzene-1-sulfonate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)phenyl 2-ethoxy-5-methylbenzene-1-sulfonate can be achieved through several synthetic routes. One common method involves the sulfonation of 4-(benzyloxy)phenol with chlorosulfonic acid, followed by the reaction with 2-ethoxy-5-methylbenzene. The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-(Benzyloxy)phenyl 2-ethoxy-5-methylbenzene-1-sulfonate may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzyloxy)phenyl 2-ethoxy-5-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or other reduced products.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted aromatic compounds.
Mecanismo De Acción
The mechanism of action of 4-(Benzyloxy)phenyl 2-ethoxy-5-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can participate in various biochemical reactions, influencing the compound’s reactivity and interactions with other molecules. The benzyloxy and ethoxy groups contribute to the compound’s overall stability and solubility, affecting its behavior in different environments.
Comparación Con Compuestos Similares
Similar Compounds
4-(Benzyloxy)phenol: Similar structure but lacks the sulfonate and ethoxy groups.
2-Ethoxy-5-methylphenol: Contains the ethoxy and methyl groups but lacks the benzyloxy and sulfonate groups.
Benzenesulfonic acid: Contains the sulfonate group but lacks the benzyloxy, ethoxy, and methyl groups.
Uniqueness
4-(Benzyloxy)phenyl 2-ethoxy-5-methylbenzene-1-sulfonate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity
Propiedades
IUPAC Name |
(4-phenylmethoxyphenyl) 2-ethoxy-5-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5S/c1-3-25-21-14-9-17(2)15-22(21)28(23,24)27-20-12-10-19(11-13-20)26-16-18-7-5-4-6-8-18/h4-15H,3,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNWTCZYQZMCHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide](/img/new.no-structure.jpg)


![2-[5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2456584.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B2456587.png)

![5-(3,4-dimethoxyphenyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2456592.png)


![Propan-2-yl 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2456597.png)

![2-{4-[butyl(ethyl)sulfamoyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2456600.png)
![[7-(Ethylsulfanyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2456601.png)
